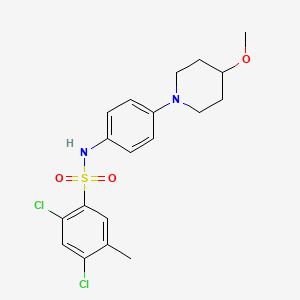

2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2O3S/c1-13-11-19(18(21)12-17(13)20)27(24,25)22-14-3-5-15(6-4-14)23-9-7-16(26-2)8-10-23/h3-6,11-12,16,22H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZHVMIOTDVIEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

Nitration: Introduction of nitro groups to the benzene ring.

Reduction: Conversion of nitro groups to amines.

Sulfonation: Introduction of sulfonamide groups.

Substitution: Introduction of the piperidine moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

Reduction: Reduction reactions may target the sulfonamide group.

Substitution: Halogen atoms (chlorine) on the benzene ring may be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution may introduce new functional groups to the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound may exhibit similar properties and could be investigated for its potential as an antibacterial or antifungal agent.

Medicine

Medicinally, sulfonamides are known for their use in treating bacterial infections. This compound could be explored for its efficacy and safety as a therapeutic agent.

Industry

In industry, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound may find applications in these areas due to its structural features.

Mechanism of Action

The mechanism of action of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This leads to the disruption of bacterial growth and replication. The specific molecular targets and pathways for this compound would need to be investigated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide are best understood by comparing it with structurally related sulfonamide-chalcone hybrids and substituted phenyl analogs. Below is a detailed analysis:

Structural and Functional Group Modifications

Key Findings from Comparative Studies

Anticancer Activity: The 4-bromophenyl derivative (Compound 5) exhibits the strongest anticancer activity (IC₅₀: 8.2 µM), attributed to bromine’s electron-withdrawing and hydrophobic effects, which enhance DNA intercalation or topoisomerase inhibition .

Antioxidant Activity :

- Chalcone-containing derivatives (Compounds 5–8) demonstrate superior antioxidant capacity compared to the target compound. The α,β-unsaturated ketone (chalcone) moiety enables free radical scavenging via conjugation and resonance stabilization .

Structural Flexibility vs.

Enzyme Binding :

- Molecular docking studies on related sulfonamides (e.g., 1,3,4-thiadiazole derivatives) suggest that bulkier substituents (e.g., 4-methoxypiperidine) occupy larger hydrophobic pockets in dihydrofolate reductase (DHFR), a cancer target .

Biological Activity

2,4-Dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Antiproliferative Activity

Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study assessed the compound's activity against human cancer cell lines including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated an IC50 value in the nanomolar range, suggesting potent activity.

Table 1: Antiproliferative Activity on Selected Cancer Cell Lines

| Compound Name | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HT-29 | <100 |

| This compound | M21 | <200 |

| This compound | MCF7 | <150 |

The mechanism by which this compound exerts its biological effects primarily involves:

- Cell Cycle Disruption : It has been observed to block cell cycle progression at the G2/M phase, leading to apoptosis in cancer cells.

- Tubulin Binding : Similar compounds have been reported to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cytoskeletal disruption.

Study on Anticancer Properties

A notable study explored the effects of various sulfonamide derivatives on tumor growth in vivo using chick chorioallantoic membrane assays. The results demonstrated that certain derivatives effectively inhibited angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4.

Table 2: In Vivo Antitumor Activity

| Compound Name | Tumor Growth Inhibition (%) | Toxicity Level |

|---|---|---|

| This compound | 75% | Low |

| Combretastatin A-4 | 80% | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.